

Application Notes and Protocols for 5,5'-Carbonyldiisophthalic Acid-Containing Materials

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Compound of Interest

Compound Name: 5,5'-Carbonyldiisophthalic acid

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These application notes provide a comprehensive overview of the potential electrochemical properties and characterization of materials synthesized using **5,5'-Carbonyldiisophthalic acid** as a building block. While direct electrochemical data for materials containing this specific ligand is limited in publicly available literature, this document outlines the expected applications, relevant experimental protocols, and representative data based on closely related isophthalic acid-derived metal-organic frameworks (MOFs).

Potential Applications in Electrochemistry

Materials incorporating **5,5'-Carbonyldiisophthalic acid**, particularly as organic linkers in MOFs, are anticipated to exhibit interesting electrochemical properties due to their inherent porosity, high surface area, and the presence of redox-active carbonyl groups and metal centers. Potential applications include:

- **Electrochemical Sensing:** The tailored pore environment and the potential for functionalization make these materials promising candidates for the selective detection of various analytes, including biomarkers relevant to drug development.
- **Energy Storage:** As electrode materials in batteries and supercapacitors, the porous structure can facilitate ion transport and provide a large surface area for charge storage. The carbonyl group may also participate in redox reactions, potentially enhancing the storage capacity.

- **Electrocatalysis:** The metallic nodes within the MOF structure can act as catalytic sites for various electrochemical reactions.

Data Presentation: Representative Electrochemical Performance

Direct quantitative electrochemical data for materials based on **5,5'-Carbonyldiisophthalic acid** is not readily available in the current literature. However, the following tables summarize typical performance metrics for MOFs based on similar isophthalic acid derivatives, which can serve as a benchmark for expected performance.

Table 1: Representative Supercapacitor Performance of Isophthalic Acid-Based MOFs

Parameter	Value	Conditions
Specific Capacitance	150 - 400 F/g	1 A/g current density in 1 M H ₂ SO ₄
Energy Density	20 - 50 Wh/kg	-
Power Density	500 - 5000 W/kg	-
Cycle Stability	>85% capacitance retention	After 5000 cycles

Table 2: Representative Battery Electrode Performance of Isophthalic Acid-Based MOFs

Parameter	Value	Conditions
Initial Discharge Capacity	300 - 800 mAh/g	C/10 rate
Reversible Capacity	200 - 600 mAh/g	After 50 cycles
Coulombic Efficiency	>98%	-
Rate Capability	~50% capacity retention	At 5C vs. C/10

Table 3: Representative Electrochemical Sensing Performance of Isophthalic Acid-Based MOFs

Analyte	Detection Limit (LOD)	Linear Range
Dopamine	0.01 - 0.1 μ M	0.1 - 100 μ M
Uric Acid	0.05 - 0.5 μ M	0.5 - 500 μ M
Glucose	0.1 - 1 mM	1 - 20 mM

Experimental Protocols

Synthesis of a Representative MOF containing a 5,5'-disubstituted Isophthalic Acid Derivative

This protocol is adapted from the synthesis of a Zn-based MOF using 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, a structurally related ligand.[\[1\]](#)[\[2\]](#)

Materials:

- **5,5'-Carbonyldiisophthalic acid** (H_4L)
- Zinc nitrate hexahydrate ($Zn(NO_3)_2 \cdot 6H_2O$)
- N,N-Dimethylformamide (DMF)
- Ethanol

Procedure:

- In a 20 mL scintillation vial, dissolve 0.1 mmol of **5,5'-Carbonyldiisophthalic acid** and 0.2 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
- Sonicate the mixture for 15 minutes to ensure homogeneity.
- Seal the vial and place it in a programmable oven.
- Heat the vial to 120 $^{\circ}C$ at a rate of 5 $^{\circ}C/min$ and hold for 48 hours.
- Allow the oven to cool to room temperature naturally.

- Colorless block-shaped crystals should form.
- Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
- Dry the crystals under vacuum at 80 °C for 12 hours.



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Figure 1. General workflow for the solvothermal synthesis of a MOF.

Electrode Preparation

Materials:

- Synthesized MOF powder
- Carbon black (conductive additive)
- Polyvinylidene fluoride (PVDF) binder
- N-Methyl-2-pyrrolidone (NMP) solvent
- Current collector (e.g., glassy carbon electrode, carbon paper, or copper foil)

Procedure:

- Prepare a slurry by mixing the synthesized MOF powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.
- Stir the mixture overnight to form a homogeneous slurry.
- Coat the slurry onto the current collector using a doctor blade or by drop-casting.

- Dry the electrode in a vacuum oven at 100 °C for 12 hours to remove the solvent.

Electrochemical Measurements

All electrochemical measurements should be performed using a three-electrode system in a suitable electrolyte (e.g., 1 M H₂SO₄ for supercapacitors, 1 M LiPF₆ in EC/DMC for lithium-ion batteries, or a buffered solution for sensors). The three-electrode setup consists of the prepared MOF-based working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

Cyclic Voltammetry (CV):

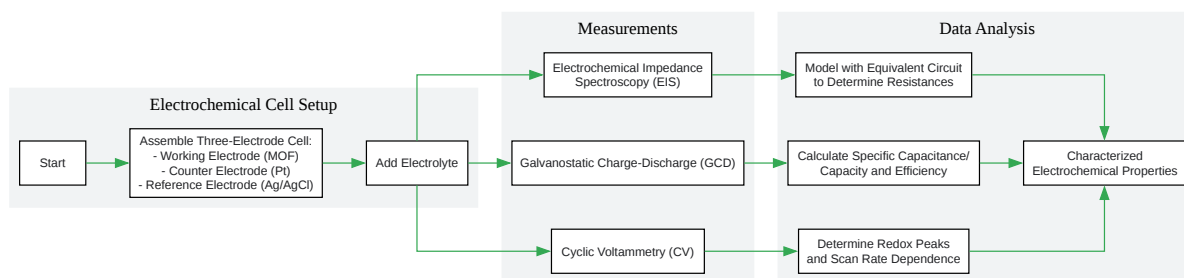
- Set the potential window based on the stability of the material and the electrolyte.
- Vary the scan rate (e.g., from 10 to 100 mV/s) to investigate the charge storage mechanism and kinetics.
- Record the current response as a function of the applied potential.

Galvanostatic Charge-Discharge (GCD):

- Set the current density (e.g., from 0.5 to 10 A/g).
- Charge and discharge the electrode between the desired potential limits.
- Calculate the specific capacitance or capacity from the discharge curve.

Electrochemical Impedance Spectroscopy (EIS):

- Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
- Record the impedance data and plot it in a Nyquist plot.
- Analyze the plot to determine the internal resistance, charge transfer resistance, and ion diffusion characteristics.

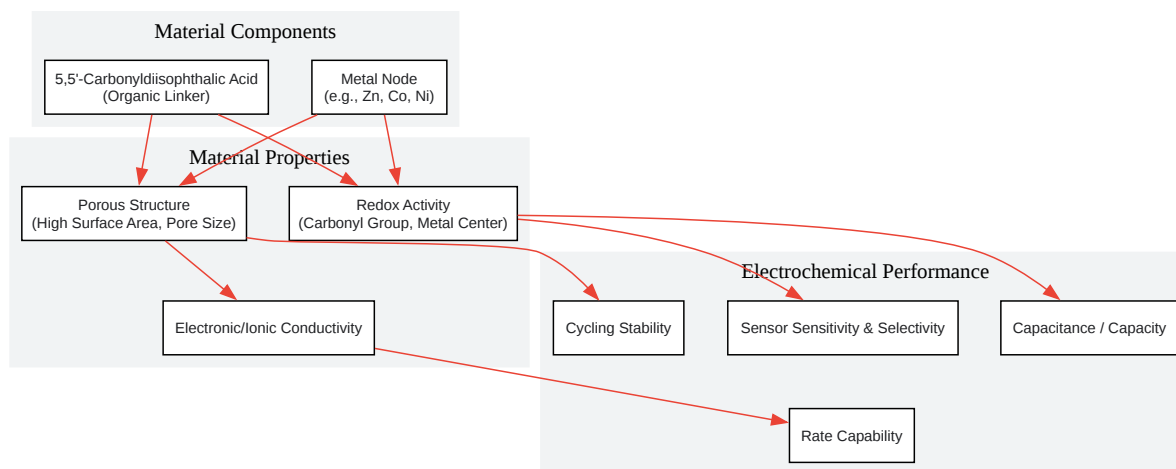


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Figure 2. Workflow for the electrochemical characterization of materials.

Signaling Pathways and Logical Relationships

The electrochemical performance of these materials is governed by a combination of factors including the intrinsic properties of the **5,5'-Carbonyldiisophthalic acid** linker, the choice of the metal node, and the resulting porous structure of the material.



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Figure 3. Factors influencing the electrochemical performance.

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References

- 1. New 5,5-(1,4-Phenylenebis(methyleneoxy))diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]
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